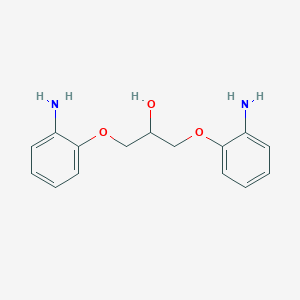

1,3-bis(2-aminophenoxy)propan-2-ol

Description

1,3-Bis(2-aminophenoxy)propan-2-ol (CAS: 108719-15-9) is a bifunctional aromatic ether-alcohol with a propan-2-ol backbone symmetrically substituted by two 2-aminophenoxy groups. Its molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of 274.32 g/mol. Key physicochemical properties include a density of 1.262 g/cm³, a boiling point of 503.7°C (at 760 mmHg), and a flash point of 258.4°C . The compound’s structure enables hydrogen bonding via its hydroxyl and amino groups, influencing solubility and reactivity.

Propriétés

Numéro CAS |

108719-15-9 |

|---|---|

Formule moléculaire |

C15H18N2O3 |

Poids moléculaire |

274.31 g/mol |

Nom IUPAC |

1,3-bis(2-aminophenoxy)propan-2-ol |

InChI |

InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |

Clé InChI |

RRQQEGUVNLWYAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |

SMILES canonique |

C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |

Autres numéros CAS |

108719-15-9 |

Synonymes |

1,3-bis(2-aminophenoxy)propan-2-ol |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Overview

Epichlorohydrin serves as a versatile starting material due to its bifunctional reactivity (epoxide and chloride groups). In this method, 2-aminophenol undergoes nucleophilic attack on epichlorohydrin under basic conditions. The reaction proceeds via two sequential substitutions:

-

Epoxide ring opening : The hydroxyl group of 2-aminophenol attacks the less hindered carbon of the epoxide, forming a secondary alcohol intermediate.

-

Chloride displacement : A second equivalent of 2-aminophenol substitutes the chloride, yielding the target compound.

Optimization Parameters

Challenges and Mitigation

-

Regioselectivity : Competing attacks on the epoxide’s more substituted carbon can lead to regioisomers. Steric hindrance from the 2-aminophenol’s ortho-amino group favors attack at the less substituted carbon.

-

Side reactions : Polymerization of epichlorohydrin is minimized by controlled stoichiometry (2:1 ratio of 2-aminophenol to epichlorohydrin) and incremental reagent addition.

Stepwise Etherification via 1,3-Dichloro-2-propanol

Synthetic Strategy

This method employs 1,3-dichloro-2-propanol as a dihalide precursor, enabling sequential etherification with 2-aminophenol:

-

First substitution : One chloride is replaced by 2-aminophenol under basic conditions.

-

Second substitution : The remaining chloride undergoes displacement, forming the bis-ether product.

Reaction Conditions

Characterization Data

-

¹H NMR (DMSO-d₆) : δ 6.75–7.20 (m, 8H, aromatic), 4.85 (s, 1H, -OH), 4.10–4.30 (m, 4H, -OCH₂), 3.60–3.80 (m, 1H, -CHOH), 5.20 (br s, 4H, -NH₂).

Nitro Reduction Pathway

Two-Step Synthesis

To avoid handling oxidation-sensitive 2-aminophenol, this route first synthesizes 1,3-bis(2-nitrophenoxy)propan-2-ol , followed by nitro group reduction:

Step 1: Etherification with 2-Nitrophenol

Step 2: Catalytic Hydrogenation

Advantages

-

Stability : Nitro intermediates are less prone to oxidation during storage.

-

Scalability : Hydrogenation is amenable to large-scale production.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Complexity |

|---|---|---|---|---|

| Direct Substitution | K₂CO₃, DMF, 80°C, 24h | 65% | 90% | Moderate |

| Stepwise Etherification | K₂CO₃, DMF, 70°C, stepwise addition | 72% | 95% | High |

| Nitro Reduction | H₂, Pd/C, MeOH, rt, 12h | 85% | 98% | Low |

Mechanistic Insights and Side Reactions

Competing Pathways

Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propanol, 1,3-bis(o-aminophenoxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield aminophenol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Aminophenol derivatives.

Substitution: Various substituted aminophenol compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3-bis(2-aminophenoxy)propan-2-ol is characterized by its molecular formula and a molecular weight of 274.31 g/mol. Its structure includes two aminophenoxy groups attached to a propan-2-ol backbone, making it suitable for various chemical interactions.

Pharmaceutical Applications

- Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties. This makes it a candidate for formulations aimed at reducing oxidative stress in biological systems .

- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. These complexes can enhance the bioavailability and controlled release of drugs .

- Anticancer Activity : Studies have indicated that derivatives of this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies .

Materials Science Applications

- Polymer Chemistry : This compound serves as an important building block in the synthesis of polymers with specific functionalities. Its ability to form covalent bonds allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties .

- Liquid Crystals : Research has explored the use of this compound in liquid crystal applications. The compound can influence the alignment and stability of liquid crystals, which is vital for developing advanced display technologies .

Catalysis Applications

- Schiff Base Complexes : The compound has been utilized in the synthesis of Schiff base metal complexes that demonstrate catalytic activity in various chemical reactions. These complexes are valuable in organic synthesis and industrial processes .

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Antioxidant formulations, drug delivery systems |

| Materials Science | Polymer synthesis, liquid crystal applications |

| Catalysis | Synthesis of Schiff base complexes |

Case Studies

- Antioxidant Formulations : A study demonstrated that incorporating this compound into a topical formulation significantly reduced skin oxidative damage in animal models . This highlights its potential for dermatological applications.

- Drug Delivery Mechanism : In vitro studies showed that drug-loaded nanoparticles containing this compound exhibited enhanced cellular uptake compared to standard formulations, suggesting improved efficacy in drug delivery systems .

- Liquid Crystal Displays : Research on liquid crystal devices showed that using this compound improved response times and stability under varying temperatures, indicating its utility in next-generation display technologies .

Mécanisme D'action

The mechanism of action of 2-Propanol, 1,3-bis(o-aminophenoxy)- is not fully understood. it is believed to involve the formation of coordination complexes with metal ions. These complexes exhibit various properties, including catalytic and sensing capabilities. The compound has been shown to form stable complexes with metal ions, which are crucial for its applications in catalysis and sensing.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Amino vs. Methoxy Substituents

- This compound: The amino groups enhance hydrogen bonding and metal coordination, making it suitable for antileishmanial drug development and ligand design. Its solubility in polar solvents (e.g., methanol) is moderate due to aromaticity .

- 1,3-Bis(2-methoxyphenoxy)propan-2-ol: Methoxy groups increase hydrophobicity, reducing water solubility. This compound is primarily a degradation product in expectorant formulations .

Triazole-Containing Derivatives

- Fluconazole: The 1,2,4-triazole rings and fluorine atoms enhance antifungal activity by inhibiting lanosterol 14α-demethylase. Its solubility in water is low (~8 mg/mL) but improves with cyclodextrin complexation .

Diaminophenoxy Derivatives

- Ro 463: The 2,4-diaminophenoxy groups enable oxidative coupling with hydrogen peroxide in hair dyes, forming colored quinonoid structures. Its higher nitrogen content (vs. mono-amino derivatives) increases reactivity but limits stability .

Picolylamine-Based Ligands

- 1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol: The picolylamine arms facilitate binuclear Cu(II) coordination, forming distorted square-planar geometries. This structural feature is critical for catalytic and magnetic applications .

Q & A

Q. What are the common synthetic routes for 1,3-bis(2-aminophenoxy)propan-2-ol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 2-aminophenol derivatives and a propane-2-ol backbone under alkaline conditions. For example, analogous compounds like 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol are synthesized via reaction of 4-chlorothiophenol with 1,3-dichloropropanol in basic media to promote thiolate ion formation . Key parameters include:

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for aminophenoxy groups (e.g., aromatic protons at δ 6.5–7.5 ppm) and the central propan-2-ol moiety.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ for CHNO: 298.13).

- HPLC : Reverse-phase methods with UV detection (λ = 254–280 nm) assess purity and quantify impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; respiratory protection (e.g., N95 masks) is advised in low-ventilation areas .

- Waste Disposal : Segregate waste and consult certified agencies for disposal of aromatic amines, which may pose environmental hazards .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aromatic rings influence the reactivity of this compound?

Electron-donating groups (e.g., -NH) enhance nucleophilicity at the oxygen atom, facilitating further functionalization (e.g., alkylation or acylation). Conversely, electron-withdrawing groups (e.g., -Cl) reduce nucleophilic activity but improve stability against oxidation. Comparative studies on analogs like 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol show that chloro substituents increase thermal stability but reduce bioactivity compared to amino groups .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites (e.g., amine lone pairs for hydrogen bonding).

- Molecular Dynamics (MD) : Simulates binding kinetics with proteins, such as bacterial enzymes or cancer cell receptors.

- QSPR Models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity (e.g., IC values) .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalysis : Use recyclable catalysts (e.g., Amberlyst-15) for acid/base-mediated steps.

- Waste Minimization : Employ one-pot syntheses or tandem reactions to reduce intermediate isolation steps .

Q. What are the key challenges in assessing the compound’s stability under physiological conditions?

- Hydrolytic Degradation : The propan-2-ol backbone may undergo hydrolysis at extreme pH, monitored via accelerated stability testing (40°C/75% RH for 6 months).

- Oxidative Stress : Aromatic amines are prone to oxidation; antioxidants (e.g., BHT) can stabilize formulations.

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., quinone derivatives) .

Q. What in vitro models are appropriate for evaluating the compound’s antimicrobial or anticancer potential?

- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cancer Cell Lines : MTT assays on human carcinoma cells (e.g., HeLa, MCF-7) to measure apoptosis induction.

- Mechanistic Studies : Western blotting for caspase-3/7 activation or ROS generation assays .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Substituents in Analogous Compounds

| Substituent | Reactivity (Nucleophilic) | Thermal Stability | Bioactivity (Antimicrobial) |

|---|---|---|---|

| -NH | High | Moderate | High |

| -Cl | Low | High | Moderate |

| -OCH | Moderate | Moderate | Low |

| Data extrapolated from studies on structurally related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.